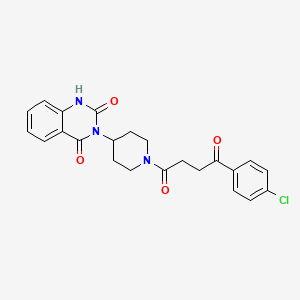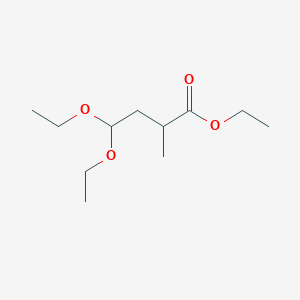![molecular formula C17H18N4O4S2 B2794910 ethyl 4-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate CAS No. 847400-98-0](/img/structure/B2794910.png)
ethyl 4-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are a type of organic compound that includes a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are known for their aromaticity and significant pi-electron delocalization . Triazoles, on the other hand, are a type of organic compound that includes a five-membered ring made up of two carbon atoms and three nitrogen atoms. Both thiazoles and triazoles are found in a variety of specialized products and biomolecules .
Molecular Structure Analysis
Thiazoles and triazoles are both heterocyclic compounds, meaning they contain atoms of at least two different elements in their rings . They are also both aromatic, meaning they have a cyclic, planar molecular structure with a ring of resonance bonds .Chemical Reactions Analysis
Thiazoles and triazoles can undergo a variety of chemical reactions, including electrophilic substitution and deprotonation . They can also participate in reactions with various reagents to form new compounds .Physical And Chemical Properties Analysis
Thiazoles are typically pale yellow liquids with a pyridine-like odor . They have a molecular formula of C3H3NS and a molar mass of 85.12 g/mol . The physical and chemical properties of triazoles can vary depending on the specific compound.Scientific Research Applications
Synthesis and Antimicrobial Activities
Antimicrobial Screening of Thiazole Substituted 1,3,4-Oxadiazole Derivatives : Research by Kokate and Patil (2021) details the synthesis of thiazole substituted 1,3,4-oxadiazole derivatives, demonstrating their good antibacterial and antifungal activity. This suggests the potential of similar compounds, including ethyl 4-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate, in antimicrobial applications (Kokate & Patil, 2021).
Heterocyclic Compound Synthesis
Efficient Synthesis of Triazolothiadiazinyl-pyrazolone and Pyrazolyl-triazolothiadiazine Derivatives : Aychiluhim and Rao (2014) developed a one-pot, multicomponent reaction method for the efficient synthesis of various heterocyclic compounds. This showcases the versatility in synthesizing complex molecules that may include structures similar to the target compound, indicating its relevance in the creation of diverse heterocyclic frameworks (Aychiluhim & Rao, 2014).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-3-25-15(23)8-11(22)10-26-16-19-18-14(20(16)2)9-21-12-6-4-5-7-13(12)27-17(21)24/h4-7H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGTYKUVWBFJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NN=C(N1C)CN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dichloro-5-fluoro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2794827.png)


![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2794835.png)
![1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone](/img/structure/B2794836.png)
![N-(3-chlorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2794837.png)


![Benzyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2794843.png)




